molecular formula C17H23N3OS B12696229 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- CAS No. 257891-62-6

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-

Cat. No.: B12696229
CAS No.: 257891-62-6
M. Wt: 317.5 g/mol
InChI Key: AUIBDFFSDMXZIO-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound, with its unique structure, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Imidazo Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodiazepine Core: This can be achieved through condensation reactions, often using amines and aldehydes or ketones.

    Thione Formation:

    Functional Group Modifications: The addition of methoxy, methyl, and butenyl groups can be carried out through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazepine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Study of Reaction Mechanisms: Investigating the pathways and intermediates involved in its reactions.

Biology

    Biological Activity:

Medicine

    Pharmacological Research: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- likely involves interaction with specific molecular targets, such as:

    Receptors: Binding to GABA receptors or other neurotransmitter receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Known for its sedative and anxiolytic effects.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- stands out due to its unique structural features, such as the imidazo ring and thione group, which may impart distinct chemical and biological properties compared to other benzodiazepines.

Properties

CAS No.

257891-62-6

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C17H23N3OS/c1-11(2)7-8-19-10-13-5-6-14(21-4)15-16(13)20(9-12(19)3)17(22)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,22)

InChI Key

AUIBDFFSDMXZIO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=S)OC

Origin of Product

United States

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